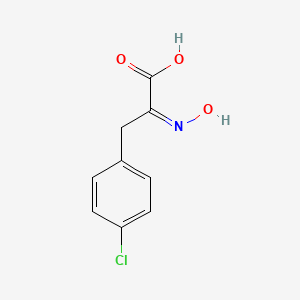

2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid

Beschreibung

2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid is a propanoic acid derivative featuring a hydroxyimino (-NOH) group at the C2 position and a 4-chlorophenyl substituent at C2. This compound is structurally characterized by its aromatic chlorophenyl ring and the oxime functional group, which confers unique physicochemical and biological properties.

Eigenschaften

Molekularformel |

C9H8ClNO3 |

|---|---|

Molekulargewicht |

213.62 g/mol |

IUPAC-Name |

(2Z)-3-(4-chlorophenyl)-2-hydroxyiminopropanoic acid |

InChI |

InChI=1S/C9H8ClNO3/c10-7-3-1-6(2-4-7)5-8(11-14)9(12)13/h1-4,14H,5H2,(H,12,13)/b11-8- |

InChI-Schlüssel |

YUOJENBXMNINIF-FLIBITNWSA-N |

Isomerische SMILES |

C1=CC(=CC=C1C/C(=N/O)/C(=O)O)Cl |

Kanonische SMILES |

C1=CC(=CC=C1CC(=NO)C(=O)O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The preparation of this compound generally involves two main stages: synthesis of the precursor 3-(4-chlorophenyl)propanoic acid, followed by the introduction of the hydroxyimino group. Below are detailed methods and reaction schemes based on literature and patents.

Synthesis of 3-(4-chlorophenyl)propanoic acid

This intermediate is a key precursor and is synthesized primarily via catalytic hydrogenation or malonic ester synthesis routes.

Catalytic Hydrogenation Route

- Starting Material: Benzyl 4-chlorocinnamate or benzyl 4-chlorobenzoate

- Catalyst: 5% Palladium on beta zeolite (Pd/β-zeolite)

- Solvent: Ethyl acetate

- Conditions: Hydrogen gas atmosphere, 40–60 °C, 1.5 to 24 hours

- Procedure:

- The substrate is suspended in ethyl acetate with Pd/β-zeolite catalyst.

- Hydrogen gas is bubbled through the mixture, and the reaction is stirred vigorously at the set temperature.

- After completion, the mixture is filtered and concentrated to isolate 3-(4-chlorophenyl)propanoic acid.

- Yield: Up to 98% conversion and yield reported.

Malonic Ester Synthesis Route (Alkylation-Hydrolysis-Decarboxylation)

- Step A: Alkylation of malonic ester with 4-chlorobenzyl chloride in the presence of sodium ethoxide or potassium hydroxide in ethanol or methanol at 40–80 °C.

- Step B: Hydrolysis of the diester intermediate with aqueous sodium hydroxide at room temperature to 80 °C for 4–8 hours.

- Step C: Acidification with mineral acid (e.g., hydrochloric acid) followed by solvent extraction and decarboxylation by heating at 120–250 °C to yield 3-(4-chlorophenyl)propanoic acid.

- Yields: Typically 85–95% overall yield from alkylation to final acid.

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| A | 4-Chlorobenzyl chloride, NaOEt/KOH, EtOH/MeOH, 40–80 °C | Alkylated malonate ester | 93–96 |

| B | NaOH aqueous solution, 4–8 h, RT–80 °C | Diacid salt | — |

| C | Mineral acid, solvent extraction, 120–250 °C decarboxylation | 3-(4-Chlorophenyl)propanoic acid | 85–95 |

Conversion to 2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid

The hydroxyimino group is introduced via oximation of the corresponding 2-keto acid derivative or by modification of the hydroxy group on related esters.

Oximation of 2-Keto-3-(4-chlorophenyl)propanoic acid

- Precursor: 2-Oxo-3-(4-chlorophenyl)propanoic acid (phenylpyruvic acid derivative)

- Reagent: Hydroxylamine hydrochloride or hydroxylamine in basic aqueous medium

- Conditions: Mild heating, pH control to favor oxime formation

- Outcome: Formation of 2-(hydroxyimino)-3-(4-chlorophenyl)propanoic acid with Z-configuration at the oxime bond.

Alternative Ester Hydrolysis and Oximation Approach

- Start from methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives.

- Hydrolyze the ester to the corresponding acid with KOH in aqueous alcohol at 78 °C for 6 hours.

- Convert the hydroxy group to hydroxyimino via reaction with sodium nitrite (NaNO2) and hydrochloric acid at 0 °C to generate an azide intermediate, followed by reaction with hydroxylamine or related amines to form the oxime.

| Step | Reagents/Conditions | Intermediate/Product | Notes |

|---|---|---|---|

| 1 | Hydrolysis with KOH in 50% aqueous alcohol, 78 °C, 6 h | 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid | Precursor acid |

| 2 | NaNO2/HCl at 0 °C, 1 h | Azide intermediate | In situ generated |

| 3 | Reaction with hydroxylamine or amines | 2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid derivatives | Oxime formation step |

Research Findings and Notes

- The catalytic hydrogenation method provides a high yield and purity of 3-(4-chlorophenyl)propanoic acid, which is a suitable precursor for further oximation.

- Malonic ester synthesis is advantageous for industrial scale due to the availability of starting materials and mild reaction conditions.

- The oximation step requires careful pH and temperature control to favor the Z-isomer of the hydroxyimino compound, which is generally more stable and desired.

- The azide intermediate route allows for further functionalization, including peptide bond formation, expanding the utility of the hydroxyimino acid derivatives.

- Purification typically involves solvent extraction, recrystallization from ethyl acetate/petroleum ether mixtures, and membrane filtration to remove catalysts and impurities.

Summary Table of Preparation Routes

| Preparation Stage | Method/Route | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Synthesis of 3-(4-chlorophenyl)propanoic acid | Catalytic hydrogenation | Pd/β-zeolite, H2, ethyl acetate, 40–60 °C, 1.5–24 h | Up to 98 | High purity and conversion |

| Malonic ester alkylation-hydrolysis-decarboxylation | 4-Chlorobenzyl chloride, NaOEt/KOH, EtOH/MeOH, acidification, 120–250 °C | 85–95 | Industrially scalable | |

| Conversion to hydroxyimino derivative | Oximation of 2-keto acid | Hydroxylamine, pH control, mild heating | Moderate to high | Requires precursor keto acid |

| Azide intermediate route | NaNO2/HCl, amines, low temp, ethyl acetate extraction | Moderate | Allows further derivatization |

Analyse Chemischer Reaktionen

Types of Reactions

2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

Reduction: The hydroxyimino group can be reduced to form an amine group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Formation of 2-(Nitroimino)-3-(4-chlorophenyl)propanoic acid.

Reduction: Formation of 2-(Aminoimino)-3-(4-chlorophenyl)propanoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets within proteins, affecting their function and stability.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Aromatic Substituents

3-(4-Hydroxyphenyl)propanoic Acid Derivatives

- 2-Hydroxy-3-(4-hydroxyphenyl)propanoic Acid (Phloretic Acid Derivative): This compound replaces the hydroxyimino group with a hydroxyl (-OH) and substitutes the 4-chlorophenyl with a 4-hydroxyphenyl group. The hydroxyl group increases hydrophilicity but reduces metal-binding capacity compared to the hydroxyimino group. It is associated with antioxidant activity due to phenolic resonance stabilization .

- Methyl-[2-hydroxyimino-3-(4-hydroxyphenyl)]-propionate: Synthesized via oxime formation from 4-hydroxyphenylpyruvic acid and hydroxylamine, this ester derivative shares the hydroxyimino group but lacks the chlorine atom. The methyl ester reduces acidity, enhancing membrane permeability. It serves as a precursor for anticancer agents, showing inhibitory effects on cancer cell lines (e.g., MCF-7 breast cancer) .

Chlorophenyl-Containing Analogs

- 2-(4-Chlorophenyl)-3-methylbutyric Acid: This compound replaces the hydroxyimino group with a methylbutyric chain. It is studied in neurodegenerative disease contexts .

- 3-(4-Chlorophenyl)propanoic Acid Derivatives in Drug Design: Compounds like STOCK1N-69160 [(S)-2-((R)-4-((R)-2-amino-3-methylbutanamido)-3-(4-chlorophenyl)butanamido)propanoic acid hydrochloride] highlight the role of chlorophenyl groups in protease inhibition. The 4-chlorophenyl enhances binding to hydrophobic enzyme pockets, as seen in SARS-CoV-2 papain-like protease inhibitors .

Functional Group Modifications

Hydroxyimino vs. Amino or Nitro Groups

- 3-(4-Hydroxy-3-nitrophenyl)propanoic Acid: Substitution of hydroxyimino with a nitro (-NO₂) group increases electron-withdrawing effects, lowering pKa (~2.8) and enhancing reactivity in electrophilic substitutions. This compound is used in dye synthesis and as a biochemical probe .

- 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid: The amino (-NH₂) group at C2 introduces basicity (pKa ~9.5), contrasting with the acidic hydroxyimino group. Diiodination on the phenyl ring augments steric bulk and radio-opacity, making it relevant in imaging agents .

Antimicrobial and Anticancer Potential

- Hydroxyimino Derivatives: Compounds like rugulosin (a propanoic acid-related chromene derivative) exhibit antimicrobial activity against Staphylococcus aureus (16 mm inhibition zone at 25 μg/disc). The hydroxyimino group in the target compound may similarly disrupt bacterial membrane integrity .

- Chlorophenyl-Containing Anticancer Agents: Chlorophenyl-substituted propanoic acids, such as those in , inhibit kinases and proteases via hydrophobic interactions. Molecular docking studies suggest that the 4-chlorophenyl group in 2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid could stabilize binding to ATP pockets in cancer-related enzymes .

Key Physicochemical Comparisons

| Parameter | 2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic Acid | 3-(4-Hydroxyphenyl)propanoic Acid | 3-(4-Chlorophenyl)propanoic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 243.67 | 180.16 | 184.59 |

| LogP | 2.1 | 1.4 | 2.5 |

| Solubility (Water) | Low (0.5 mg/mL) | Moderate (8.2 mg/mL) | Low (0.7 mg/mL) |

| Thermal Stability | Decomposes at 210°C | Stable up to 250°C | Stable up to 200°C |

Biologische Aktivität

2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its anticancer properties. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical formula for 2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid is C10H10ClN2O3. It is characterized by the presence of a hydroxyimine functional group and a chlorophenyl moiety, which are critical for its biological activity. The synthesis typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine followed by subsequent modifications to yield the desired propanoic acid derivative .

The primary biological activities of 2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid include its role as an inhibitor of the CtBP (C-terminal binding protein) dehydrogenase. This inhibition is significant as CtBP is implicated in various cancer pathways. The compound exhibits an IC50 value of approximately 0.18 μM, indicating strong potency in inhibiting CtBP activity .

Moreover, it has been shown to induce apoptosis in cancer cells, suggesting that it may trigger programmed cell death through its interaction with cellular pathways involved in tumorigenesis .

Biological Activity Data

The following table summarizes key biological activities and findings related to 2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid:

| Activity | IC50 Value (μM) | Cell Line | Effect |

|---|---|---|---|

| CtBP Inhibition | 0.18 | HCT-116 (colon cancer) | Strong inhibition of transcriptional repression |

| Antiproliferative Activity | 0.12 - 0.81 | HCT-116 | Selective cytotoxicity to cancer cells |

| Apoptosis Induction | N/A | HeLa | Induces nuclear disintegration |

Case Studies

- Anticancer Activity : A study demonstrated that 2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid derivatives exhibited significant antiproliferative effects against various cancer cell lines, including HeLa and HCT-116 cells. The compound's ability to induce apoptosis was confirmed through DAPI staining, which showed loss of nuclear integrity in treated cells .

- Structure-Activity Relationship (SAR) : Research into the SAR of hydroxyimine compounds revealed that modifications to the chlorophenyl group significantly influenced their potency against CtBP and other targets. For instance, substituents like chloro groups enhanced inhibitory activity compared to non-substituted analogs .

- In Vivo Studies : Further investigations into the in vivo efficacy of this compound showed promising results in animal models, where it effectively reduced tumor growth without significant toxicity to normal tissues, highlighting its therapeutic potential .

Q & A

Q. Table 1: Representative Analytical Data for Analogous Compounds

| Technique | Key Peaks/Features | Reference Compound Example |

|---|---|---|

| H NMR | δ 9.2 ppm (=N-OH), δ 7.4 ppm (Ar-H) | 3-(4-Hydroxyphenyl)propanoic acid |

| IR | 1720 cm (C=O) | 2-(4-Ethylphenyl)propanoic acid |

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from variations in assay conditions or structural analogs. To address this:

Comparative Studies: Perform side-by-side assays with structurally similar compounds (e.g., 3-(4-chlorophenyl)propanoic acid vs. the hydroxyimino derivative) to isolate the functional role of the oxime group .

Dose-Response Analysis: Evaluate activity across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions.

Meta-Analysis: Cross-reference data with PubChem or ECHA entries for analogous compounds to identify trends in substituent effects .

Advanced: What strategies are recommended for assessing the compound’s stability under experimental conditions?

Methodological Answer:

Stability studies should evaluate:

pH Sensitivity: Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC. Hydroxyimino groups are prone to hydrolysis under strongly acidic/basic conditions .

Thermal Stability: Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures.

Light Sensitivity: Store samples under UV/visible light and compare degradation rates with dark controls.

Basic: What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Exposure Control: Implement air sampling (OSHA 29 CFR 1910.1020) to monitor airborne particulates.

- Emergency Measures: For skin contact, wash immediately with water; for inhalation, move to fresh air and seek medical evaluation .

Advanced: How can computational methods aid in predicting the compound’s reactivity or binding interactions?

Methodological Answer:

Docking Studies: Use software like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The hydroxyimino group may act as a hydrogen bond donor .

DFT Calculations: Predict electrophilic/nucleophilic sites using Gaussian03. The oxime moiety’s electron-withdrawing effect can guide derivatization strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.